Home > Products > Building Blocks P3058 > 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine - 190728-25-7

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

Catalog Number: EVT-345347
CAS Number: 190728-25-7
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is a substituted quinoline derivative that serves as a fundamental molecular scaffold in developing various bioactive compounds, particularly those with potential as anticancer and anti-tuberculosis agents. [, , ] Its structure incorporates a quinoline core featuring methoxy groups at positions 6 and 7, linked to a phenylamine moiety via an oxygen atom at position 4.

6,7-Dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine

    Compound Description: This compound demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis (Mtb), exhibiting an MIC99 value of 1.25-2.5 µM.

    Relevance: This compound shares the core structure of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine, with the addition of a 4-methylbenzyl group attached to the oxygen atom at the 4-position of the phenylamine moiety. This modification highlights the importance of the 6,7-dimethoxy quinoline ring and the benzyloxy aniline for Mtb inhibition.

    Compound Description: This compound acts as an inhibitor of the RON receptor tyrosine kinase. RON inhibitors show potential in cancer treatment.

N-(3-Ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (Compound 1)

    Compound Description: This compound is a designed epidermal growth factor receptor (EGFR) inhibitor. Researchers created it to investigate interactions with the EGFR's DGF motif, specifically Asp855, and the active site water network.

N-(3-Ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 4)

    Compound Description: Similar to compound 1, this molecule is an EGFR inhibitor designed to probe the DGF motif and active site water network.

Overview

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine, also known as 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, is a chemical compound with the molecular formula C17_{17}H16_{16}N2_{2}O3_{3} and a molecular weight of 296.32 g/mol. This compound is classified as an organic intermediate and is primarily utilized in the pharmaceutical industry, particularly in the synthesis of Cabozantinib, a drug used for cancer treatment .

Synthesis Analysis

The synthesis of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine can be achieved through various methods. One notable method involves refluxing the compound in a mixture of tetrahydrofuran and dimethylacetamide . The process typically includes the following steps:

  1. Refluxing: The crude compound is heated to approximately 75 °C in a solvent mixture.
  2. Addition of Reagents: Chlorinating agents such as phosphorus oxychloride may be used to facilitate the reaction.
  3. Purification: The product is then purified through high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

The synthesis process has been optimized for large-scale production, ensuring high yields and purity .

Molecular Structure Analysis

The molecular structure of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine features a quinoline moiety linked to a phenylamine group via an ether bond. The structure can be represented using the simplified molecular-input line-entry system (SMILES) notation: COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N. The compound exhibits specific structural characteristics that contribute to its biological activity and stability .

Structural Data

  • Molecular Formula: C17_{17}H16_{16}N2_{2}O3_{3}
  • CAS Number: 190728-25-7
  • Appearance: Pale brown to light brown solid
  • Melting Point: 211.0 - 215.0 °C
  • Boiling Point: Approximately 481.8 °C (predicted)
  • Density: 1.246 g/cm³ .
Chemical Reactions Analysis

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine participates in several chemical reactions typical of amines and ethers. Its reactivity can be characterized by:

  1. Nucleophilic Substitution: As an amine, it can undergo nucleophilic substitution reactions with electrophiles.
  2. Acid-base Reactions: The amino group can act as a base, allowing it to react with acids to form salts.
  3. Oxidation Reactions: The presence of methoxy groups may influence its oxidation state under certain conditions.

These reactions are crucial for its application in synthesizing derivatives or related compounds used in medicinal chemistry .

Mechanism of Action

The mechanism of action for 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine is primarily related to its role as an impurity in the synthesis of Cabozantinib. This compound is known to inhibit certain kinases involved in cancer cell signaling pathways, thereby contributing to its therapeutic effects . The detailed mechanism involves:

  1. Binding Affinity: It binds to specific kinase targets, modulating their activity.
  2. Signal Transduction Inhibition: By inhibiting these kinases, it disrupts the signaling pathways that promote tumor growth and survival.
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine are essential for understanding its behavior in various applications:

  • Solubility: Soluble in organic solvents; insoluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts with oxidizing agents and electrophiles due to the presence of the amino group.

These properties are critical when considering its use in pharmaceutical formulations and chemical processes .

Applications

The primary application of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine lies within the pharmaceutical industry:

  1. Intermediate in Drug Synthesis: It serves as an important intermediate in the production of Cabozantinib and other quinoline derivatives used in cancer therapy.
  2. Research Tool: Its structural characteristics make it valuable for studying kinase inhibition mechanisms and developing new anticancer agents.
Introduction to 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine in Medicinal Chemistry

Role as a Key Intermediate in Targeted Kinase Inhibitor Development

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine serves as a pivotal synthetic precursor in the multistep production of Cabozantinib, an FDA-approved tyrosine kinase inhibitor with potent activity against MET, VEGFR2, and RET signaling pathways. The compound's molecular structure contains precisely positioned functional groups that enable strategic chemical modifications essential for drug development. The primary amine moiety provides a crucial handle for subsequent derivatization through amide bond formation or nucleophilic substitution reactions, which are exploited in the final stages of Cabozantinib synthesis [1] [4]. This synthetic versatility has established the compound as an indispensable building block in kinase inhibitor research beyond its application in Cabozantinib production.

The compound's significance extends to quality control within pharmaceutical manufacturing, where it is formally designated as "Cabozantinib Genotoxic Impurity I" [5] [7]. This designation reflects its status as a structurally related compound of concern that must be monitored and controlled during drug substance production. Analytical methods development for detecting and quantifying residual amounts of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine in Cabozantinib drug substance represents a critical quality assurance requirement, driving extensive research into sensitive detection techniques including HPLC-MS methodologies. The compound's identification as a "defluorination impurity" further underscores its chemical relationship to the parent drug molecule and highlights its importance in pharmaceutical impurity profiling [1] [4].

Historical Context in Anticancer and Antimycobacterial Drug Discovery

The historical significance of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine in drug discovery originates from strategic investigations into quinoline-based pharmacophores during the late 20th and early 21st centuries. Medicinal chemists recognized that the 4-anilinylquinoline scaffold represented a privileged structure capable of interacting with diverse biological targets, particularly in oncology. The dimethoxy substitutions at the 6- and 7-positions of the quinoline ring were found to enhance both binding affinity to kinase domains and cellular penetration properties, making this specific substitution pattern particularly valuable for anticancer applications [5] .

Patent analyses reveal that this compound emerged as a key intermediate during optimization efforts that ultimately yielded Cabozantinib (originally designated as XL184). The molecule's structural evolution reflects rational drug design approaches aimed at improving potency against c-Met and VEGFR2 kinases while maintaining favorable pharmacokinetic properties. Early synthetic routes to Cabozantinib consistently employed 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine as Intermediate 1, establishing its fundamental role in the compound's production at commercial scale [4] . The synthetic pathway typically involves either: (1) nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol under basic conditions, or (2) reduction of a nitro precursor compound, with both routes requiring stringent control of reaction parameters to ensure high yield and purity.

Table 2: Key Physicochemical Properties of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

PropertyValueMeasurement Conditions
Melting Point211-215°CSolid state
Boiling Point481.8±45.0°CPredicted
Density1.246±0.06 g/cm³20°C, 760 Torr
SolubilitySlightly soluble in DMSO, MeOHSonication recommended
Storage Conditions-20°C under inert atmosphereLong-term stability preservation

Beyond oncology, the structural attributes of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine have prompted preliminary exploration in infectious disease research, particularly in antimycobacterial agent development. Though not yet advanced to clinical candidates, quinoline derivatives sharing this structural framework have demonstrated inhibitory potential against Mycobacterium tuberculosis strains in in vitro models. The primary amine functionality offers a synthetic vector for creating hybrid molecules by incorporating established antitubercular pharmacophores, representing an emerging research direction that builds upon historical medicinal chemistry knowledge .

Table 3: Synthetic Methodologies for 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine Production

Synthetic ApproachKey Reagents/ConditionsYieldReference
Nucleophilic Aromatic Substitution4-Chloro-6,7-dimethoxyquinoline + 4-aminophenol + Sodium tert-butoxide in DMSO, 100°C, 9 hours74.8-83.6%
Catalytic Hydrogenation6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline + HCOOK + 10% Pd/C in THF/H₂O, 60°C95-97%
Reduction with Alternative Catalysts6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline + Raney nickel, 30-40°C under H₂ (2.8 MPa)95.2%

The historical synthesis routes documented for 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine reveal substantial optimization efforts focused on improving efficiency and scalability. Earlier methods employing harsh reduction conditions or expensive catalysts have been progressively replaced by more efficient catalytic transfer hydrogenation approaches. Modern large-scale production typically utilizes palladium on carbon with ammonium formate or potassium formate as hydrogen donors, achieving yields exceeding 95% while minimizing environmental impact . These optimized synthetic approaches ensure reliable supply of this key intermediate to support ongoing drug discovery programs exploring next-generation kinase inhibitors and other therapeutic applications leveraging the 4-anilinylquinoline pharmacophore.

Properties

CAS Number

190728-25-7

Product Name

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxyaniline

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12/h3-10H,18H2,1-2H3

InChI Key

VXEQRXJATQUJSN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.